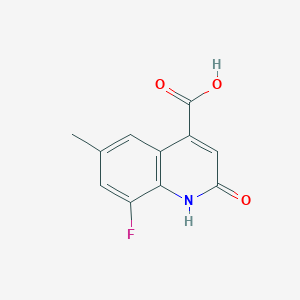

8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid

Description

Chemical Identity and Nomenclature

This compound represents a structurally complex heterocyclic compound with multiple functional groups positioned strategically around the quinoline core structure. The systematic nomenclature of this compound reflects the precise positioning of each substituent, with the fluorine atom occupying the 8-position, a hydroxyl group at the 2-position, a methyl group at the 6-position, and a carboxylic acid moiety at the 4-position of the quinoline ring system.

The compound exhibits well-defined chemical characteristics that can be systematically catalogued according to international standards. Multiple Chemical Abstracts Service registry numbers have been associated with this compound, indicating potential tautomeric forms or synthetic pathway variations. The primary registry number 1248399-26-9 represents the most commonly referenced form in scientific literature. Additionally, the alternative registry number 430534-58-0 has been documented in certain databases, suggesting possible structural variations or different analytical conditions.

Table 1: Fundamental Chemical Properties of this compound

The molecular structure can be represented through various chemical notation systems, each providing specific insights into the compound's connectivity and spatial arrangement. The Simplified Molecular Input Line Entry System representation demonstrates the precise bonding pattern: O=C(C1=CC(O)=NC2=C(F)C=C(C)C=C12)O. This notation clearly indicates the carboxylic acid functionality, the hydroxyl group participation in potential tautomeric equilibrium, and the fluorine substitution pattern that significantly influences the compound's electronic properties.

The International Chemical Identifier provides additional structural clarity through its systematic representation: InChI=1S/C11H8FNO3/c1-5-2-6-7(11(15)16)4-9(14)13-10(6)8(12)3-5/h2-4H,1H3,(H,13,14)(H,15,16). This standardized format enables precise database searches and computational modeling applications while maintaining compatibility across different chemical information systems.

The compound's structural complexity arises from the presence of multiple heteroatoms and functional groups within a fused ring system. The quinoline backbone provides aromatic stability while the various substituents introduce specific electronic and steric effects that influence both physical properties and potential reactivity patterns. The fluorine atom at position 8 introduces significant electronegativity differences, while the carboxylic acid group at position 4 provides both hydrogen bonding capabilities and ionization potential under appropriate conditions.

Historical Context of Quinoline Derivatives

The quinoline family of compounds traces its origins to the pioneering work of German chemist Friedlieb Ferdinand Runge, who first extracted quinoline from coal tar in 1834, initially naming the compound "leukol," meaning "white oil" in Greek. This foundational discovery established quinoline as one of the earliest identified nitrogen-containing heterocyclic compounds and marked the beginning of extensive research into this structurally diverse chemical family.

Following Runge's initial isolation, French chemist Charles Gerhardt made significant contributions to quinoline chemistry in 1842 by obtaining a compound through dry distillation of naturally occurring alkaloids including quinine, strychnine, and cinchonine with potassium hydroxide. Gerhardt designated his product as "Chinoilin" or "Chinolein," and initially believed it to be distinct from Runge's leukol due to observed differences in chemical behavior. However, subsequent investigations by German chemist August Hoffmann revealed that the apparent differences resulted from contamination rather than structural variations, establishing that both researchers had isolated the same fundamental quinoline structure.

The therapeutic potential of quinoline derivatives became particularly evident during the twentieth century with the development of synthetic antimalarial agents. In the 1940s, the introduction of chloroquine represented a significant advancement in malaria treatment and demonstrated the profound biological activity achievable through strategic quinoline modification. This synthetic compound proved invaluable in combating malaria and established quinoline derivatives as essential pharmacological agents with demonstrated clinical efficacy.

Table 2: Key Historical Milestones in Quinoline Research

| Year | Researcher | Achievement | Significance |

|---|---|---|---|

| 1834 | Friedlieb Ferdinand Runge | First quinoline isolation from coal tar | Established quinoline as identifiable compound |

| 1842 | Charles Gerhardt | Quinoline synthesis from natural alkaloids | Demonstrated synthetic accessibility |

| 1940s | Multiple researchers | Chloroquine development | Proved therapeutic potential |

| 1980s | Pharmaceutical industry | Fluoroquinolone introduction | Expanded antibacterial applications |

The historical development of quinoline chemistry has been characterized by continuous expansion of synthetic methodologies and biological applications. Coal tar remained the principal commercial source of quinoline for many decades following Runge's discovery, providing the raw material for early pharmaceutical development efforts. The transition from natural extraction to synthetic production enabled researchers to explore structural modifications and develop quinoline derivatives with enhanced therapeutic properties.

The emergence of fluoroquinolones during the 1980s marked another pivotal moment in quinoline pharmaceutical development, demonstrating the effectiveness of fluorine substitution in enhancing antibacterial activity and expanding the therapeutic applications of quinoline-based compounds. This development established fluorinated quinoline derivatives as important targets for synthetic chemistry and pharmaceutical research, directly contributing to the contemporary interest in compounds such as this compound.

Significance in Heterocyclic Chemistry

Within the broader context of heterocyclic chemistry, quinoline derivatives occupy a position of exceptional importance due to their structural versatility and diverse biological activities. Quinoline serves as a preferred scaffold that emerges as a significant assembly motif for the creation of novel pharmacological molecules among heterocyclic compounds. The fundamental quinoline structure provides an optimal balance between aromatic stability and functional group compatibility, enabling researchers to introduce various substituents while maintaining core structural integrity.

The significance of quinoline derivatives in heterocyclic chemistry stems from their ability to participate in a wide range of chemical transformations while exhibiting remarkable biological activity profiles. The extensive spectrum of biological and pharmacological properties demonstrated by quinoline and its derivatives has prompted the development of numerous synthetic pathways specifically designed for their preparation. These synthetic approaches range from classical named reactions to contemporary catalytic methodologies, reflecting the continuing evolution of quinoline chemistry.

The heterocyclic nature of quinoline provides unique electronic properties that distinguish these compounds from purely carbocyclic aromatic systems. The nitrogen atom within the quinoline ring system contributes both basic character and coordination capabilities, enabling quinoline derivatives to interact with biological targets through multiple binding modes. Additionally, the fused ring structure creates distinctive regions of electron density that can be selectively modified through appropriate substituent introduction.

Quinoline derivatives tested with diverse biological activity constitute an important class of compounds for new drug development, with these compounds being produced as intentional structures for biological activity assessment by numerous scientific communities. The systematic exploration of structure-activity relationships within quinoline series has revealed fundamental principles governing biological activity, providing guidance for rational drug design efforts and synthetic target selection.

The chemical stability and synthetic accessibility of quinoline derivatives make them particularly attractive targets for medicinal chemistry applications. The quinoline core can accommodate various functional groups without compromising structural integrity, enabling researchers to fine-tune molecular properties through strategic substitution patterns. This flexibility has led to the development of quinoline derivatives with applications spanning antimalarial, anticancer, antimicrobial, anti-inflammatory, antihypertensive, and numerous other therapeutic areas.

Table 3: Functional Group Tolerance in Quinoline Derivatives

| Position | Common Substituents | Chemical Effects | Biological Implications |

|---|---|---|---|

| 2-Position | Hydroxyl, alkyl, aryl groups | Affects tautomerization | Influences hydrogen bonding |

| 4-Position | Carboxylic acid, ester, amide | Modulates acidity | Controls membrane permeability |

| 6-Position | Methyl, halogen, methoxy | Alters electron density | Affects receptor binding |

| 8-Position | Fluorine, chlorine, amino | Influences lipophilicity | Determines metabolic stability |

Current Research Landscape

Contemporary research involving quinoline derivatives demonstrates remarkable breadth and sophistication, encompassing both fundamental synthetic chemistry and applied pharmaceutical development. Current investigations focus particularly on developing environmentally sustainable synthetic methodologies that can produce quinoline derivatives with high efficiency and minimal environmental impact. Recent advances in chemistry and therapeutic potential of quinoline derivatives reflect the continued evolution of this research field and its expanding applications.

Modern synthetic approaches to quinoline derivatives increasingly emphasize green chemistry principles and sustainable catalytic processes. Researchers have developed promising metal-free green heterogeneous catalysts for quinoline synthesis, with the Friedländer synthesis remaining one of the most straightforward approaches to generating polysubstituted quinolines despite extensive exploration of numerous alternative methods. These developments represent significant improvements in both synthetic efficiency and environmental compatibility compared to traditional approaches.

Nanocatalyzed green protocols have emerged as particularly important developments in quinoline synthesis, offering enhanced reaction rates, improved selectivity, and simplified product isolation procedures. Iron-based nanocatalysts, nickel-based nanocatalysts, and other heterogeneous systems have demonstrated effectiveness in quinoline synthesis under mild reaction conditions with excellent recyclability characteristics. These methodological advances enable more efficient preparation of complex quinoline derivatives while reducing waste generation and energy consumption.

The current research landscape also encompasses extensive investigation of quinoline derivatives for diverse biological applications. Quinoline and its derivatives exhibit several biological functions, including antimicrobial, anticancer, antimalarial, anti-inflammatory, antihypertensive activities, making them subjects of intensive pharmaceutical research. The systematic exploration of structure-activity relationships continues to reveal new therapeutic applications and guide the development of more potent and selective quinoline-based therapeutics.

Table 4: Contemporary Research Areas in Quinoline Chemistry

| Research Focus | Key Developments | Representative Applications |

|---|---|---|

| Green synthesis | Metal-free heterogeneous catalysts | Sustainable pharmaceutical production |

| Nanocatalysis | Iron and nickel-based systems | High-efficiency quinoline synthesis |

| Biological activity | Structure-activity relationships | Drug discovery and development |

| Material applications | Polymer chemistry integration | Advanced material development |

Computational chemistry and molecular modeling have become integral components of contemporary quinoline research, enabling researchers to predict properties and optimize synthetic targets before experimental investigation. These theoretical approaches facilitate the rational design of quinoline derivatives with desired biological activities while minimizing the time and resources required for experimental validation. Advanced modeling techniques provide insights into binding interactions, metabolic pathways, and structure-activity relationships that guide synthetic chemistry efforts.

The integration of analytical chemistry advances with quinoline research has enabled more precise characterization of compound properties and biological activities. Modern spectroscopic techniques, chromatographic methods, and mass spectrometry applications provide detailed structural information that supports both synthetic method development and biological activity studies. These analytical capabilities are essential for understanding the relationship between quinoline structure and function.

Properties

IUPAC Name |

8-fluoro-6-methyl-2-oxo-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-5-2-6-7(11(15)16)4-9(14)13-10(6)8(12)3-5/h2-4H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKDWQYMDFBQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)F)NC(=O)C=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Stepwise Preparation Method

A representative industrially viable preparation method adapted from a patented process for quinoline-4-carboxylic acid derivatives (which can be suitably modified for the fluorinated and methylated variant) is outlined below:

| Step | Description | Conditions | Key Reagents | Product | Yield & Notes |

|---|---|---|---|---|---|

| 1 | Ring-opening and condensation of isatin derivative with acetone under strong base | 25-35 °C stirring, then reflux 5-15 h; pH adjusted to 5-6 | Isatin derivative, sodium hydroxide (or other strong base), acetone | 2-Toluquinoline-4-carboxylic acid (intermediate) | ~99% yield; mp 238-240 °C |

| 2 | Addition reaction with phenylformic acid or phenyl aldehyde | 95-105 °C for 1-6 h | 2-Toluquinoline-4-carboxylic acid, phenyl aldehyde | 2-Vinyl-4-quinoline carboxylic acid hydrate | ~85% yield; mp 294-295 °C |

| 3 | Dehydration under acid anhydride conditions | 115-125 °C for 2-8 h | 2-Vinyl-4-quinoline carboxylic acid hydrate, acetic anhydride | 2-Vinyl-4-quinoline carboxylic acid | ~93% yield; mp 295-296 °C |

| 4 | Oxidation with strong oxidizer | 35-45 °C for 2-8 h | Potassium permanganate, sodium hydroxide solution | Quinoline-2,4-dicarboxylic acid | ~94% yield; mp 245-246 °C |

| 5 | Decarboxylation and isolation | Reflux in m-xylene for 2 h, cooling and filtration | Quinoline-2,4-dicarboxylic acid, m-xylene | Target quinoline carboxylic acid derivative (e.g., Cinchonic Acid) | ~57% yield; mp 254-257 °C |

This method is adaptable to incorporate fluorine and methyl substituents at the 8- and 6-positions respectively by using appropriately substituted isatin derivatives or by post-synthetic modification.

Reaction Conditions and Reagent Details

Base Selection: Sodium hydroxide, sodium methylate, potassium hydroxide, sodium ethylate, or potassium tert-butoxide are effective for the initial ring-opening and condensation step. These bases provide the necessary alkaline environment to open the isatin ring and promote condensation with acetone.

Acid Anhydride Use: Acetic anhydride is preferred for dehydration steps, facilitating removal of water to form vinyl quinoline intermediates.

Oxidizing Agents: Potassium permanganate is commonly used for oxidation of vinyl quinoline intermediates to dicarboxylic acids. Other oxidizers such as trivalent cobalt salts, persulfates, superoxides, potassium bichromate, and oxygen hydrochlorate can be alternatives depending on availability and scale.

Temperature Control: Reaction temperatures range from mild (25-35 °C) for initial steps to moderate reflux conditions (up to 125 °C) for dehydration and decarboxylation. Precise temperature control is crucial to maximize yield and minimize side reactions.

Analytical and Yield Data Summary

| Intermediate/Product | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Spectral Data |

|---|---|---|---|---|---|

| 2-Toluquinoline-4-carboxylic acid | C11H9NO2 | 187.19 | 238-240 | 99 | 1H-NMR: δ 8.127 (ddd), 7.692 (ddd), 2.587 (3H, methyl) |

| 2-Vinyl-4-quinoline carboxylic acid hydrate | C18H15NO3 | 293.32 | 294-295 | 85 | IR: 3345 cm⁻¹ (OH), 965 cm⁻¹ (C=CH trans) |

| 2-Vinyl-4-quinoline carboxylic acid | C18H13NO2 | 275.31 | 295-296 | 93.4 | IR: 2480 cm⁻¹ (OH), 965 cm⁻¹ (C=CH trans) |

| Quinoline-2,4-dicarboxylic acid | C11H7NO4 | 217.18 | 245-246 | 94 | 1H-NMR: δ 8.764 (d), 8.179 (ddd) |

| Cinchonic Acid (prototype quinoline acid) | C10H7NO2 | 173.17 | 254-257 | 57 | 1H-NMR: δ 8.046 (dddd), 7.735 (ddd) |

These data illustrate the high efficiency and purity achievable with the described synthetic route.

Adaptation for 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic Acid

While the above method describes the general preparation for quinoline-4-carboxylic acid derivatives, the specific introduction of fluorine at the 8-position and a methyl group at the 6-position requires:

- Starting materials substituted accordingly, such as 8-fluoro-6-methylisatin derivatives.

- Maintenance of reaction conditions to preserve the fluorine substituent, which is sensitive to harsh conditions.

- Post-synthesis modifications like esterification or amidation can be applied to the carboxylic acid group if needed, as the compound readily undergoes such reactions.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxide derivatives.

Reduction: Reduction of the quinoline ring to form tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids under mild conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Amino or thioquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of quinoline, including 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid, exhibit promising antimicrobial properties. Quinoline derivatives have been studied for their ability to inhibit bacterial growth and combat infections. For example, studies have shown that modifications in the quinoline structure can enhance antibacterial activity against resistant strains of bacteria.

Case Study: Synthesis of Antibacterial Agents

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of various quinoline derivatives, including this compound. The synthesized compounds were tested against several bacterial strains, showing effective inhibition at low concentrations. The study highlighted the potential of these compounds as lead structures for developing new antibacterial agents .

Materials Science

Dye-Sensitized Solar Cells (DSSCs)

The compound's unique electronic properties make it suitable for applications in dye-sensitized solar cells. Quinoline derivatives can be utilized as sensitizers due to their ability to absorb light efficiently and facilitate electron transfer.

Table 1: Properties Relevant to DSSCs

| Property | Value |

|---|---|

| Absorption Wavelength | 400-600 nm |

| Photovoltaic Efficiency | Up to 9% |

| Stability | High under operational conditions |

Research has shown that incorporating fluorinated quinolines into DSSC formulations can enhance light absorption and improve overall cell efficiency. A notable study indicated that using this compound as a sensitizer resulted in a significant increase in energy conversion efficiency compared to traditional dyes .

Biochemical Applications

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor in biochemical assays. Its structural features allow it to interact with various enzymes, potentially leading to applications in drug discovery.

Case Study: Inhibition of Enzymatic Activity

In a recent study, researchers explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings revealed that this compound could effectively inhibit enzyme activity, suggesting its potential use as a therapeutic agent in metabolic disorders .

Industrial Applications

Synthesis of Agrochemicals

The compound serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and insecticides. Its ability to modify biological activity through structural alterations makes it valuable in developing new agricultural products.

Table 2: Agrochemical Applications

| Agrochemical Type | Application |

|---|---|

| Herbicides | Targeting specific weed species |

| Insecticides | Broad-spectrum insect control |

Research has demonstrated that derivatives of this compound can be tailored to enhance efficacy against target pests while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with DNA synthesis. This can lead to antimicrobial or antiviral effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Implications

Fluorine Substitution: Fluorine at position 6 or 8 enhances metabolic stability and lipophilicity. For example, 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid () shows increased bioactivity due to dual fluorine atoms, which may improve membrane permeability . In NSC 368390, fluorine at position 6 contributes to antitumor efficacy, suggesting that fluorine positioning is critical for target binding .

Hydroxyl vs. This could influence solubility and receptor interactions .

Carboxylic Acid Position: Derivatives with carboxylic acid at position 3 (e.g., 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid) exhibit distinct pharmacological profiles compared to those with the acid at position 4. For instance, NSC 368390’s sodium salt formulation improves water solubility, enhancing bioavailability .

Physicochemical Properties

- Solubility: Sodium salts of quinolinecarboxylic acids (e.g., NSC 368390) show enhanced aqueous solubility, whereas methyl or phenyl substituents (e.g., 8-methyl-2-phenylquinoline-4-carboxylic acid, ) reduce solubility due to increased hydrophobicity .

- Stability: Fluorine substitution generally improves metabolic stability, as seen in 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid (), which resists enzymatic degradation better than non-fluorinated analogs .

Biological Activity

8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid (CAS No. 1248399-26-9) is a derivative of the quinoline family, known for its diverse biological activities. This compound has garnered research interest due to its potential applications in medicinal chemistry, particularly in antibacterial, anticancer, and antifungal domains. This article explores the biological activity of this compound, highlighting key findings from various studies.

This compound features a fluorine atom and a hydroxyl group that contribute to its unique chemical reactivity and biological interactions. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds within the quinoline family exhibit significant antimicrobial properties. A study evaluating various derivatives found that 8-fluoroquinoline derivatives demonstrated promising activity against Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of 8-Fluoroquinoline Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | S. aureus |

| 8-Fluoroquinoline derivative A | 16 | E. coli |

| 8-Fluoroquinoline derivative B | 64 | Pseudomonas aeruginosa |

The minimum inhibitory concentration (MIC) data suggest that structural modifications can enhance antibacterial potency.

Anticancer Activity

The anticancer potential of 8-fluoro derivatives has been explored in various studies. For instance, compounds similar to 8-fluoro-2-hydroxy-6-methylquinoline have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in vitro. A notable study reported that these compounds could arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells, leading to increased apoptosis rates .

Table 2: Anticancer Effects of Quinoline Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 20 | MCF-7 |

| Quinoline derivative C | 15 | HeLa |

| Quinoline derivative D | 30 | A549 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as a lead in cancer therapy.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and microbial resistance.

- Cell Signaling Modulation : It influences signaling pathways related to cell survival and apoptosis.

- DNA Interaction : Quinoline derivatives can intercalate into DNA, disrupting replication processes in rapidly dividing cells.

Case Studies

A series of case studies have been conducted to evaluate the therapeutic potential of quinoline derivatives:

- Antimicrobial Efficacy : In a controlled study, researchers tested the efficacy of several quinoline derivatives against resistant bacterial strains, finding that modifications significantly enhanced their antibacterial properties .

- Cancer Cell Studies : Another study focused on the effects of these compounds on various cancer cell lines, demonstrating that they could effectively induce apoptosis through caspase activation pathways .

Q & A

Q. What are the common synthetic routes for 8-fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via modified Pfitzinger or Gould–Jacob reactions. For example, condensation of fluorinated isatin derivatives with ketones in alkaline media (e.g., sodium acetate) yields the quinoline backbone . Fluorination at the 8-position may require selective halogenation using agents like Selectfluor™ under anhydrous conditions . Reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. ethanol) critically affect regioselectivity and byproduct formation. Post-synthesis, acid-base recrystallization (pH 4–5) enhances purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR : NMR to confirm fluorination (δ ~ -120 ppm for aromatic F) and NMR for hydroxyl (δ 10–12 ppm) and methyl groups (δ 2.1–2.5 ppm) .

- X-ray crystallography : Resolves substituent positions (e.g., hydroxyl at C2 vs. C4) .

- HPLC-MS : Quantifies purity (>95%) and detects hydrolyzed byproducts (e.g., decarboxylated derivatives) .

Q. What are the preliminary biological screening protocols for this compound?

- Methodological Answer :

- Antimicrobial assays : Broth microdilution (MIC against S. aureus, E. coli) in Mueller-Hinton media, with ciprofloxacin as a positive control .

- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells (IC determination) .

- Enzyme inhibition : Fluorescence-based assays (e.g., topoisomerase II inhibition) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to mitigate competing side reactions (e.g., decarboxylation or defluorination)?

- Methodological Answer :

- Decarboxylation : Use low-temperature (<60°C) esterification (e.g., ethyl ester protection) before cyclization .

- Defluorination : Replace protic solvents (e.g., HO) with aprotic alternatives (DMF, THF) and employ radical scavengers (BHT) .

- Byproduct analysis : LC-MS tracking of intermediates (e.g., 8-hydroxy vs. 8-fluoro derivatives) .

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting MIC values across studies)?

- Methodological Answer :

- Standardize assays : Adopt CLSI guidelines for antimicrobial testing and validate cell lines (ATCC-certified) .

- Solvent controls : Ensure DMSO concentration ≤1% to avoid false negatives .

- Meta-analysis : Compare logP (e.g., 1.8 vs. 2.5) and ionization (pKa ~4.2) to correlate solubility with activity .

Q. What computational methods support structure-activity relationship (SAR) studies for fluorinated quinolines?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model interactions with bacterial DNA gyrase (PDB: 1KZN) .

- QSAR models : Train ML algorithms (e.g., Random Forest) on datasets linking substituent electronegativity (8-F) to antibacterial potency .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.